2,6-Dimethyl-3-nitroaniline
Overview
Description
2,6-Dimethyl-3-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at positions 2 and 6, and a nitro group is attached at position 3. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3-nitroaniline can be synthesized through several methods:
Nitration of 2,6-dimethylaniline: This involves the nitration of 2,6-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Amination of 2,6-dimethyl-3-nitrochlorobenzene: This method involves the reaction of 2,6-dimethyl-3-nitrochlorobenzene with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group.
Industrial Production Methods
Industrial production of this compound often involves the nitration of 2,6-dimethylaniline due to its cost-effectiveness and scalability. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time .
Chemical Reactions Analysis
2,6-Dimethyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Electrophilic Substitution: The presence of electron-donating methyl groups and the electron-withdrawing nitro group makes the compound reactive towards electrophilic substitution reactions. Common reagents include halogens, sulfonating agents, and nitrating agents.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
2,6-Dimethyl-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological processes in pests
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-nitroaniline depends on its specific application:
Biological Activity: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or anticancer effects.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing nitro group, which affect its behavior in electrophilic and nucleophilic substitution reactions
Comparison with Similar Compounds
2,6-Dimethyl-3-nitroaniline can be compared with other nitroaniline derivatives:
2-Nitroaniline: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
3-Nitroaniline: Has the nitro group at a different position, affecting its reactivity and applications.
4-Nitroaniline: The nitro group is para to the amino group, leading to different electronic effects and reactivity patterns
These comparisons highlight the unique properties of this compound, such as its steric hindrance and specific reactivity patterns, which make it suitable for particular applications in chemistry and industry.
Properties
IUPAC Name |
2,6-dimethyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFJDBAOBVUXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986114 | |
Record name | 2,6-Dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67083-28-7 | |
Record name | 2,6-Dimethyl-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67083-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-2,6-xylidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067083287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 67083-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60986114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-2,6-xylidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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